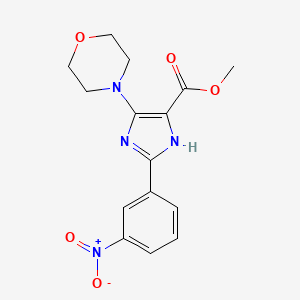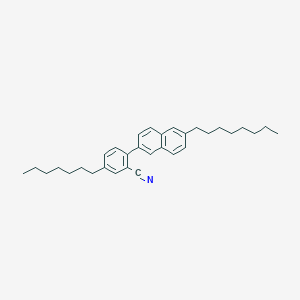![molecular formula C25H18F3N B12556666 N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine CAS No. 144579-81-7](/img/structure/B12556666.png)
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl structure. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. This reaction yields the trifluoromethylated aniline derivative, which can then be coupled with a biphenyl compound using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group. This group enhances the compound’s reactivity, allowing it to form strong interactions with various biological and chemical targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- Phenyl triflimide
Uniqueness
N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique biphenyl structure combined with the trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and versatile compared to similar compounds.
Properties
CAS No. |
144579-81-7 |
|---|---|
Molecular Formula |
C25H18F3N |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-phenyl-N-(4-phenylphenyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C25H18F3N/c26-25(27,28)21-10-7-13-24(18-21)29(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H |
InChI Key |
DFFGTASCAXWVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)



![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)



![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)



